Methyllycaconitine

Description

Historical Context of Methyllycaconitine (B43530) Discovery and Initial Characterization

The history of this compound begins with its initial isolation from the plant Delphinium brownii. wikipedia.org However, the compound was not formally named at that time. The name "this compound" was later assigned by John Goodson in 1943, following its isolation in a purer form from the seeds of another larkspur species, Delphinium elatum. wikipedia.org For decades, research focused on its role as one of the principal toxins responsible for livestock poisoning on North American rangelands, where larkspurs are prevalent. wikipedia.orgnih.govmdpi.com

The determination of its complex chemical structure was a significant challenge. An initial complete molecular structure was proposed in 1959 by Kuzovkov and Platonova. wikipedia.org This structure was widely accepted for over two decades, partly supported by X-ray crystallography of a derivative. However, research in the early 1980s revealed a crucial error in the stereochemistry at the C-1 position of the molecule. wikipedia.org The corrected structure established the foundation for a more accurate understanding of its interaction with biological targets. Modern isolation procedures have since been developed using sources like Consolida ambigua (garden larkspur). wikipedia.org

Significance of this compound as a Molecular Probe in Neuropharmacology

The primary significance of this compound in academic research lies in its role as a highly selective and potent antagonist of the α7 subtype of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). acs.orgtocris.comnih.gov These receptors are ligand-gated ion channels that play crucial roles in fast synaptic transmission in the central nervous system. ebi.ac.uk MLA binds to these α7-containing receptors with very high affinity, exhibiting an inhibition constant (Ki) of approximately 1.4 nM. tocris.comcaymanchem.com

This high degree of selectivity allows researchers to use MLA to distinguish α7 nAChRs from other nAChR subtypes, such as the α4β2 and muscle-type receptors, for which it has a significantly lower affinity. tocris.comcore.ac.uk By using MLA, scientists can isolate and study the specific physiological and pathological functions of α7 receptors. It has become a standard pharmacological tool for characterizing the α-bungarotoxin-sensitive class of neuronal nicotinic receptors, which were difficult to study functionally before the application of MLA. ebi.ac.ukcore.ac.uk Its use has been pivotal in studies investigating the role of α7 nAChRs in various neurological processes and conditions. tocris.comnih.gov

Table 2: Antagonist Affinity of this compound at Nicotinic Receptor Subtypes

| Receptor Subtype | Affinity (Ki) |

|---|---|

| Neuronal α7 nAChR | 1.4 nM |

| Neuronal α-bungarotoxin binding site (rat brain) | 1.4 nM |

| Human Muscle nAChR | > 10,000 nM |

Data sourced from references tocris.comcaymanchem.comcore.ac.uk.

Overview of Research Trajectories for this compound

The research trajectory for this compound has evolved significantly over time. Initial investigations were rooted in toxicology and veterinary science, identifying MLA as a primary toxic agent in Delphinium species that cause significant livestock losses. wikipedia.orgnih.gov Early pharmacological studies in this context revealed that its toxicity stemmed from neuromuscular blockade, characteristic of an antagonist at nicotinic, but not muscarinic, acetylcholine receptors. wikipedia.orgnih.gov

The focus shifted towards neuropharmacology following the discovery of its remarkable selectivity for neuronal nAChRs. A landmark 1990 study highlighted MLA as a selective probe for neuronal α-bungarotoxin binding sites, distinguishing them from muscle nAChRs and marking its entry as a critical tool for neuroscience. core.ac.uk This opened the door for extensive research into the function of α7 nAChRs in the brain.

More recent research trajectories have ventured into medicinal chemistry and drug design. The complex structure of MLA has inspired the synthesis of simplified analogues. acs.orgucl.ac.uk Researchers are creating and testing these new molecules to understand the specific structural components responsible for MLA's potent antagonist activity. acs.orgucl.ac.uk This work aims to develop new compounds with potentially improved properties or to further refine the pharmacophore model for α7 nAChR antagonists. acs.orgucl.ac.uk

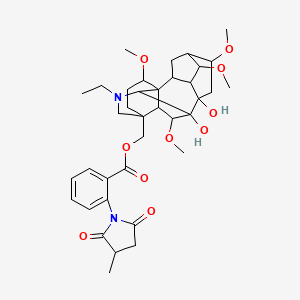

Structure

2D Structure

Properties

IUPAC Name |

(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTANAWLDBYGFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H50N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence, Isolation, and Biosynthesis of Methyllycaconitine

Plant Sources and Distribution of Methyllycaconitine (B43530)

This compound (MLA) is a norditerpenoid alkaloid found within various plant species, primarily in the genera Delphinium and Consolida of the family Ranunculaceae. wikipedia.orgwikipedia.orgsemanticscholar.org Its presence is a significant factor in the toxicity of these plants, commonly known as larkspurs. wikipedia.org

Numerous species within the Delphinium genus are known to produce this compound. The concentration and presence of the alkaloid can vary between species and even within different populations of the same species.

Delphinium brownii : This species is historically significant as it was the plant from which this compound was first isolated. wikipedia.orgnih.gov The seeds, in particular, are a recognized source of the compound. nih.govsigmaaldrich.comsigmaaldrich.com D. brownii, found in Western Canada, has been identified as a stock-poisoning plant, with this compound being its principal toxin. nih.gov

Delphinium elatum : A purer form of this compound was isolated from the seeds of D. elatum in 1943. wikipedia.org This species, native to Eurasia, is also a commonly cultivated garden plant. wikipedia.orgfloranorthamerica.org

Delphinium ajacis : Also known as rocket larkspur, D. ajacis is a well-documented source of this compound. aphios.com It is often referred to by its synonym, Consolida ambigua, in scientific literature. wikipedia.orgwikipedia.org

Delphinium nuttallianum : This species of low larkspur, distributed on rangelands in western North America, has been confirmed to contain this compound. acs.org Research has established this compound as a key toxic principle in this plant. acs.orgfao.org Other related toxic alkaloids, such as bearline and 14-acetylbearline, which are structurally similar to MLA, have also been isolated from D. nuttallianum. usda.govnih.gov

Table 1: Documented Plant Sources of this compound

| Genus | Species | Common Name | Primary Source Part | Reference(s) |

|---|---|---|---|---|

| Delphinium | D. brownii | Brown's Larkspur | Seeds | wikipedia.org, nih.gov, sigmaaldrich.com |

| Delphinium | D. elatum | Candle Larkspur | Seeds | wikipedia.org |

| Delphinium | D. ajacis | Rocket Larkspur | Seeds | aphios.com, wikipedia.org |

| Delphinium | D. nuttallianum | Nuttall's Larkspur | Aerial Portions | acs.org, fao.org |

Consolida ambigua : This species is a significant source for the extraction of this compound. wikipedia.org It is botanically considered a synonym for Delphinium ajacis. wikipedia.org The aerial parts and especially the seeds of C. ambigua contain a variety of diterpenoid alkaloids, including the highly toxic this compound. wikipedia.orgwikipedia.org Modern isolation procedures have utilized the seeds of this plant, also known as the "garden larkspur," to obtain the compound. wikipedia.org

The seeds of Delphinium and Consolida species are consistently identified as the primary plant parts for the isolation of this compound. wikipedia.orgwikipedia.orgaphios.com Research dating back to the initial isolations of the compound from D. brownii and D. elatum has focused on the seeds as a concentrated source. wikipedia.orgnih.gov Modern commercial and laboratory extraction protocols continue to utilize the seeds of species like Delphinium ajacis (Consolida ambigua) for obtaining this compound. wikipedia.orgaphios.com

Advanced Isolation Methodologies for this compound

The extraction and purification of this compound from plant material involve multi-step processes that leverage advanced chemical separation techniques to achieve high purity.

Chromatography is a fundamental technique for separating this compound from the complex mixture of other alkaloids and plant constituents. iipseries.org Various chromatographic methods are employed to isolate and analyze the compound.

Long-column chromatography : This technique is a specific example used in the extraction of this compound. For instance, MLA is extracted from the seeds of Delphinium ajacis using long-column chromatography. aphios.com This method allows for the separation of compounds based on their differential partitioning between a stationary phase packed in the column and a mobile phase that moves through it. iipseries.org

High-Performance Liquid Chromatography (HPLC) : While column chromatography is used for large-scale isolation, HPLC is a powerful tool for the quantitative determination and purification of this compound. acs.orgresearchgate.net An ion-pair HPLC method was developed to determine the concentration of the alkaloid in freeze-dried samples of D. nuttallianum. acs.org Commercially available this compound is often assayed for purity using HPLC. sigmaaldrich.comsigmaaldrich.com

Following initial extraction and chromatographic separation, crystallization is a crucial final step for purifying the isolated compound. uct.ac.za This process involves dissolving the semi-pure compound in a suitable hot solvent and allowing it to cool slowly. uct.ac.za As the solution cools, the solubility of the compound decreases, leading to the formation of highly ordered crystals, while impurities tend to remain dissolved in the solvent. uct.ac.za

In the case of this compound, the compound is often stabilized and purified by crystallization as a salt. For example, after extraction via chromatography, MLA is stabilized by crystallization as the citrate (B86180) salt, resulting in a white crystalline solid with high purity. aphios.com

Biosynthetic Pathways and Precursors of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated, but significant progress has been made in understanding the formation of its core norditerpenoid structure. rsc.orgrsc.org As a C19-norditerpenoid alkaloid, its carbon skeleton is derived from a C20-diterpene precursor, with one carbon atom being lost during biosynthesis. wikipedia.org The pathway begins with fundamental building blocks from primary metabolism.

The general route to diterpenoids involves two key pathways for the synthesis of the universal five-carbon (C5) precursor, isopentenyl diphosphate (B83284) (IPP), and its isomer, dimethylallyl diphosphate (DMAPP): the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in plastids. rsc.orgtandfonline.com For diterpenoid biosynthesis, the MEP pathway is the primary source of precursors. tandfonline.com

Through the action of geranylgeranyl diphosphate synthase (GGPPS), three molecules of IPP and one molecule of DMAPP are condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP). rsc.orgbohrium.comwikipedia.org GGPP is the common precursor for all diterpenoids, including the scaffold of MLA. wikipedia.orgnih.gov The formation of the intricate hexacyclic norditerpenoid structure involves the initial creation of a diterpene skeleton, which is then modified by nitrogen incorporation and a series of subsequent enzymatic reactions. nih.gov Recent studies on Delphinium and Aconitum species suggest that ethanolamine (B43304) is a preferred nitrogen source for the majority of detected diterpenoid alkaloids. nih.gov

| Precursor | Chemical Formula | Role in Pathway |

|---|---|---|

| Isopentenyl Diphosphate (IPP) | C5H12O7P2 | Universal C5 building block from the MEP pathway. rsc.org |

| Dimethylallyl Diphosphate (DMAPP) | C5H12O7P2 | Isomer of IPP, serves as the initial unit for condensation. rsc.org |

| Geranylgeranyl Pyrophosphate (GGPP) | C20H36O7P2 | C20 precursor to the diterpene skeleton, formed from IPP and DMAPP. wikipedia.org |

| Ethanolamine | C2H7NO | Proposed primary source of the nitrogen atom incorporated into the alkaloid structure. nih.gov |

Enzymatic Steps in Norditerpenoid Alkaloid Biogenesis

The biosynthesis of the complex this compound molecule is a multi-step process catalyzed by several classes of enzymes. Following the formation of the universal diterpene precursor, GGPP, the pathway involves cyclization, oxidation, and tailoring reactions.

Cyclization: The linear GGPP molecule is first cyclized by diterpene synthases (diTPSs) to form the foundational polycyclic hydrocarbon skeleton. researchgate.net This typically involves an initial conversion of GGPP to ent-copalyl diphosphate (ent-CPP), which is then further cyclized to skeletons such as ent-atisane or ent-kaurane, the likely precursors for C19-norditerpenoid alkaloids. rsc.org Recent research on Delphinium grandiflorum has identified a pair of terpene synthases that initiate this process. nih.gov

Oxidation: After the hydrocarbon scaffold is formed, it undergoes extensive oxidative modifications. This is a critical phase in the biosynthesis and is primarily catalyzed by a large and diverse family of enzymes known as cytochrome P450 monooxygenases (CYP450s). nih.govnih.gov These enzymes introduce hydroxyl groups and perform other oxidative reactions on the diterpene skeleton, creating reactive sites for subsequent modifications, including the crucial step of nitrogen incorporation. nih.govresearchgate.net Studies have identified multiple CYP450s as essential for the biosynthesis of various alkaloids. nih.govmdpi.com

Nitrogen Incorporation and Tailoring: Following oxidation, the nitrogen atom is incorporated into the molecule, a step catalyzed by enzymes such as reductases. nih.gov The resulting intermediate then undergoes a series of "tailoring" reactions. These modifications, which create the final, highly complex structure of this compound, are carried out by various enzymes, including methyltransferases (which add methyl groups), acyltransferases (which add acyl groups, such as the distinctive N-(2-carboxyphenyl)-methylsuccinamido-ester group), and other oxygenases. wikipedia.org

| Enzyme Class | Function | Example Step |

|---|---|---|

| Geranylgeranyl Diphosphate Synthase (GGPPS) | Synthesizes the C20 precursor GGPP. bohrium.com | Condensation of IPP and DMAPP. |

| Diterpene Synthases (diTPSs) | Catalyze the cyclization of GGPP into polycyclic hydrocarbon skeletons. researchgate.net | Formation of ent-atisane or ent-kaurane. rsc.org |

| Cytochrome P450 Monooxygenases (CYP450s) | Perform extensive oxidation and hydroxylation of the diterpene scaffold. nih.gov | Preparation of the skeleton for nitrogen incorporation and other modifications. nih.gov |

| Reductases | Involved in the pathway, potentially in the nitrogen incorporation step. nih.gov | Formation of the core alkaloid structure. |

| Methyltransferases/Acyltransferases | "Tailoring" enzymes that add functional groups to create the final complex alkaloid. | Addition of methyl ethers and the complex ester side chain of MLA. wikipedia.org |

Regulation of this compound Biosynthesis in Plants

The biosynthesis of specialized metabolites like this compound is tightly regulated within the plant. While specific regulatory factors for the MLA pathway are still under investigation, general principles of plant secondary metabolism provide a framework for understanding its control.

Transcriptional Regulation: The production of alkaloids is often controlled at the genetic level through the action of transcription factors (TFs). nih.gov Families of TFs, such as MYB, bHLH, and WRKY, are known to regulate the expression of biosynthetic genes in other alkaloid pathways. nih.gov These TFs can be activated by internal developmental cues or external stimuli, leading to a coordinated up-regulation of the entire biosynthetic pathway. The identification of the initial enzymes in the diterpenoid alkaloid pathway in Delphinium was achieved through comparative transcriptomics, which relies on analyzing gene expression levels, underscoring the importance of transcriptional control. nih.gov

Hormonal and Environmental Signals: Plant hormones, particularly jasmonates, play a crucial role as signaling molecules in activating defense-related pathways, including alkaloid biosynthesis. researchgate.net Abiotic stresses (such as drought or UV radiation) and biotic stresses (such as herbivory or pathogen attack) can trigger the jasmonate signaling cascade, leading to increased production of defensive compounds like MLA. nih.gov

Tissue-Specific Accumulation: The biosynthesis and accumulation of norditerpenoid alkaloids are often confined to specific tissues or cell types. In Delphinium and Aconitum, these alkaloids primarily accumulate in the root tissues. nih.gov This tissue-specific localization suggests that the expression of the biosynthetic genes is spatially regulated, ensuring the compound is produced and stored where it is most needed for defense.

Molecular Targets and Mechanisms of Action of Methyllycaconitine

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions

The primary molecular targets of methyllycaconitine (B43530) are the neuronal nicotinic acetylcholine receptors. Its interaction with these receptors is subtype-dependent, exhibiting a particularly high affinity for the α7 subtype.

This compound is most renowned for its potent and selective antagonism of the α7 nicotinic acetylcholine receptor. medchemexpress.comacs.org This receptor subtype is a homopentamer, meaning it is composed of five identical α7 subunits, and is implicated in a variety of cognitive functions.

The high affinity of this compound for the α7 nAChR is quantified by its low nanomolar inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values. It is a highly potent antagonist, with reported IC50 values as low as 2 nM for α7 nAChRs. acs.orgacs.orgscienceopen.com In competitive binding assays, MLA has been shown to displace 125I-α-bungarotoxin, a classic α7-selective ligand, from human α7 receptors with a Ki of approximately 1 x 10-8 M. While it is highly selective for the α7 subtype, it does interact with other nAChRs at higher concentrations. wikipedia.org

| Receptor Subtype | Value Type | Reported Value | Species/System |

|---|---|---|---|

| α7 nAChR | IC50 | 2 nM | - |

| α7 nAChR | Ki | 1.4 nM | - |

| α7 nAChR | Ki | ~ 1 x 10-8 M | Human K28 cell line |

| α3β2 nAChR | IC50 | ~8 x 10-8 M | Avian (expressed in Xenopus oocytes) |

| α4β2 nAChR | IC50 | ~7 x 10-7 M | Avian (expressed in Xenopus oocytes) |

| α4β2 nAChR | IC50 | 1.5 µM | Human (expressed in HEK 293 cells) |

This compound functions as a competitive antagonist at the α7 nAChR. acs.org This mechanism entails the direct competition of MLA with the endogenous agonist, acetylcholine (ACh), for binding at the orthosteric site on the receptor. acs.org The orthosteric site is the binding pocket where acetylcholine normally binds to trigger the opening of the ion channel. By occupying this site, this compound prevents acetylcholine from binding and activating the receptor, thereby inhibiting the influx of ions and subsequent neuronal signaling. This competitive interaction is surmountable, meaning that the inhibitory effect of MLA can be overcome by increasing the concentration of the agonist.

Current scientific literature primarily characterizes this compound as a competitive antagonist that interacts with the orthosteric binding site of the α7 nAChR. There is no substantial evidence to suggest that it functions as an allosteric modulator at this specific receptor subtype. Allosteric modulators bind to sites topographically distinct from the agonist binding site to positively or negatively influence receptor function. acs.org In studies investigating allosteric modulators of the α7 nAChR, MLA is often used as a tool to block the orthosteric site, which further supports its role as a competitive antagonist. nih.gov

While this compound is most potent at the α7 nAChR, it also exhibits antagonist activity at other neuronal nAChR subtypes, albeit with lower affinity.

This compound is an antagonist of the α4β2 nAChR, a major heteromeric subtype in the brain. researchgate.net However, its potency at this receptor is significantly lower than at the α7 subtype. Studies have reported IC50 values for MLA at α4β2 receptors in the range of 0.7 to 1.5 µM. wikipedia.org Unlike its purely competitive antagonism at α7 receptors, the interaction of some MLA analogs with α4β2 receptors has been described as non-competitive and voltage-dependent, suggesting a different binding site or mechanism, possibly within the ion channel. researchgate.net Research has indicated that the α4-α4 interface within the (α4)3(β2)2 stoichiometry of the α4β2 receptor contains a binding site for this compound. researchgate.net

Interactions with Other nAChR Subtypes

Influence on Ion Channel Function and Gating

The interaction of this compound analogs with nAChRs extends to modulating the function of the ion channel itself. Nicotinic acetylcholine receptors are ligand-gated ion channels, meaning that upon binding of an agonist like acetylcholine, they undergo a conformational change that opens a central pore, allowing ions to flow through. nih.gov The process of opening and closing the ion channel is known as gating. wikipedia.org

Studies on MLA analogs have provided insight into their influence on this process. For instance, research on the related α4β2 nAChR subtype revealed that the inhibition by an azabicyclic alcohol analog of MLA was voltage-dependent. acs.orgwmich.edu Voltage-dependency is a characteristic feature of open channel block, where the blocking molecule physically enters and occludes the ion pore when the channel is in its open state. wikipedia.org This suggests that certain MLA analogs can act as channel blockers, directly interfering with ion translocation. acs.orgwmich.edu The blocking and unblocking rates are influenced by the membrane potential, hence the voltage-dependent nature of the inhibition. This mechanism implies that the binding site for these noncompetitive antagonists is located within the ion channel pore. acs.org

Ligand Binding Site Characterization

To elucidate the molecular interactions between MLA analogs and nAChRs at an atomic level, computational methods such as homology modeling and molecular docking have been employed. ebi.ac.uk Homology modeling is used to construct a three-dimensional (3D) model of a protein when its crystal structure is unavailable, based on the known structure of a related homologous protein. Molecular docking then predicts the preferred orientation and binding affinity of a ligand when it binds to the receptor's binding site.

For the α3β4* nAChR, highly predictive 3D quantitative structure-activity relationship (QSAR) models, including comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA), have been generated based on the inhibitory activity of 67 MLA analogs. ebi.ac.uk These models provide insights into the molecular features of the analogs that are crucial for their interaction with the receptor. ebi.ac.uk Furthermore, a pharmacophore model was developed to visualize the essential binding requirements for ligands at this noncompetitive site. ebi.ac.uk In studies of the related α4β2 nAChR, ligand docking of an MLA analog into a homology model of the receptor in a closed-channel state showed that the ligand could be accommodated within the channel pore, further supporting a channel-blocking mechanism. acs.orgwmich.edu

Molecular modeling and mutagenesis studies have been instrumental in identifying the specific amino acid residues that are critical for the binding of MLA analogs within the nAChR channel. In the α4β2 nAChR, experiments using the substituted cysteine accessibility method (SCAM) demonstrated that an azabicyclic alcohol analog of MLA competes for binding with channel-lining residues located between the 6' and 13' positions of the transmembrane domain. acs.orgwmich.edu These studies pinpointed the 13' position as the predominant binding site for this noncompetitive channel blocker. acs.orgwmich.edu

While direct mutagenesis studies for MLA on the α3β4 subtype are not as extensively detailed, molecular dynamics simulations on this receptor have identified key residues within the binding pocket that interact with other ligands. These residues are likely relevant for the binding of MLA analogs as well. The identified residues in the principal α3 subunit include Tyr93, Trp149, Tyr190, and Tyr197, which are involved in π-π stacking interactions. In the complementary β4 subunit, key interacting residues include Trp59, Ile113, Leu123, and Asp173, which can form hydrogen bonds and salt bridges.

| Receptor Subunit | Identified Key Residues | Potential Interaction Type |

|---|---|---|

| α3 (Principal) | Tyr93, Trp149, Tyr190, Tyr197 | π-π stacking |

| β4 (Complementary) | Trp59, Ile113, Leu123, Asp173 | Hydrophobic interactions, Hydrogen bonds, Salt bridge |

| α4 (Channel Lining) | Residues at 6' to 13' positions (13' dominant) | Channel block |

Non-nAChR Molecular Interactions

Potential Enzyme Modulation

The primary pharmacological activity of this compound is centered on its antagonist action at nicotinic acetylcholine receptors. There is limited direct evidence in the reviewed literature to suggest that MLA acts as a significant modulator of enzymatic activity, such as inhibiting acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), which are key enzymes responsible for the breakdown of acetylcholine.

However, some early pharmacological studies provide indirect context. In classic animal nerve-muscle preparations, the neuromuscular block induced by MLA was only partially antagonized by physostigmine. Physostigmine is a known acetylcholinesterase inhibitor that increases the concentration of acetylcholine in the synaptic cleft. The partial reversal suggests that while increased acetylcholine levels can to some extent compete with the effects of MLA, the primary mechanism of MLA is not direct enzyme inhibition but rather receptor blockade.

Other Receptor System Cross-Reactivity (e.g., 5-HT3 receptor, M4 muscarinic receptor antagonism)

While this compound (MLA) is renowned for its high affinity and selectivity as an antagonist for α7 nicotinic acetylcholine receptors (nAChRs), its interaction with other receptor systems has also been a subject of scientific inquiry. Understanding the cross-reactivity of MLA is crucial for delineating its complete pharmacological profile and for interpreting experimental results where it is used as a selective α7 nAChR probe. Research into its effects on non-nicotinic receptors, such as serotonin (B10506) (5-HT) and muscarinic acetylcholine receptors, has revealed a generally low affinity for these other targets, underscoring its selectivity for specific nAChR subtypes.

Serotonin 5-HT3 Receptor Interaction

Investigations into the potential cross-reactivity of this compound with the serotonin 5-HT3 receptor have indicated a lack of significant interaction. The 5-HT3 receptor, a ligand-gated ion channel like the nAChRs, is a key target for antiemetic drugs. Studies comparing the actions of MLA on nAChRs and 5-HT3 receptors have demonstrated that MLA does not exhibit antagonistic activity at wild-type 5-HT3 receptors. This lack of interaction is notable, especially in studies of chimeric receptors, where the specificity of MLA for the nicotinic receptor domains is highlighted. While MLA can indirectly influence the release of serotonin in certain brain regions through its action on α7 nAChRs that modulate serotonergic neurons, direct binding to and antagonism of 5-HT3 receptors have not been observed.

Muscarinic M4 Receptor Antagonism

The interaction of this compound with muscarinic acetylcholine receptors (mAChRs), including the M4 subtype, has been found to be minimal. Early pharmacological studies reported that at concentrations as high as 100 µM (10⁻⁴ M), MLA showed no significant affinity for muscarinic receptors in rat brain preparations, which were identified using radiolabeled ligands that bind to multiple mAChR subtypes. wikipedia.org Functional assays on smooth muscle preparations, which are rich in muscarinic receptors, have also shown a lack of effect by MLA, further suggesting that it does not act as a muscarinic antagonist. wikipedia.org Although these studies were not specific to the M4 subtype, the high concentrations of MLA used without observing any affinity suggest that its cross-reactivity with the M4 muscarinic receptor is negligible. This low affinity for muscarinic receptors is a key feature of MLA's selectivity profile, distinguishing its actions from other cholinergic ligands that may interact with both nicotinic and muscarinic receptor families.

Summary of Cross-Reactivity Data

The following table summarizes the available research findings on the cross-reactivity of this compound with selected non-nicotinic receptor systems. The data consistently demonstrate a high degree of selectivity of MLA for its primary targets, the α7-containing nAChRs, with minimal to no significant interaction with the 5-HT3 and muscarinic receptors at pharmacologically relevant concentrations.

| Receptor System | Receptor Subtype | Observed Interaction | Key Findings | Reference |

|---|---|---|---|---|

| Serotonin | 5-HT3 | No direct antagonism | Studies on wild-type serotonergic receptors showed no action by MLA. | |

| Muscarinic Acetylcholine | General (including M4) | No significant affinity | At a concentration of 100 µM, MLA did not displace radioligands from rat brain muscarinic receptors. | wikipedia.org |

Preclinical Pharmacological and Biological Activities of Methyllycaconitine Mechanism Oriented

Neurobiological Modulatory Effects

Methyllycaconitine (B43530) (MLA) is a naturally occurring norditerpenoid alkaloid that functions as a potent and selective competitive antagonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). acs.orgacs.orgnih.gov Its interaction with these receptors, which are widely distributed in the human brain, has been a subject of extensive preclinical research to understand its role in various neurobiological processes. nih.govnih.gov These studies have particularly focused on its potential to modulate cognitive functions and exert neuroprotective effects in various experimental models.

MLA has been utilized as a critical pharmacological tool to investigate the role of α7 nAChRs in cognitive processes. nih.gov Research in animal models has demonstrated that MLA can significantly influence memory, cognitive performance, and the underlying neurochemical systems.

Studies in rodent models have revealed a nuanced role for this compound in memory processes, distinguishing between its effects on memory acquisition and consolidation. Research has shown that low doses of MLA can paradoxically improve the acquisition of new memories. nih.govresearchgate.net In an object recognition task, rats treated with low doses of MLA before the initial learning trial (T1) showed improved long-term memory compared to vehicle-treated animals. researchgate.net However, these same studies found that MLA did not have a similar enhancing effect on memory consolidation. nih.govresearchgate.net When administered after the learning trial, MLA did not prevent the natural loss of long-term memory, indicating a specific role in the initial learning phase rather than the subsequent stabilization of the memory trace. researchgate.net

Table 1: Effect of this compound on Memory Acquisition in Rats (Object Recognition Task)

| Treatment Group | Effect on Long-Term Memory (24h Retention) | Significance vs. Vehicle |

|---|---|---|

| Vehicle | Memory Loss Observed | N/A |

| MLA (0.003 mg/kg) | Memory Loss Prevented | p < 0.05 |

| MLA (0.03 mg/kg) | Memory Loss Prevented | p < 0.01 |

| MLA (0.1 mg/kg) | Memory Loss Prevented | p < 0.01 |

As a selective antagonist, MLA is frequently used in research to confirm that the cognitive-enhancing or neurogenic effects of certain compounds are mediated specifically through the α7 nAChR. nih.govwmich.edu When co-administered with an α7 nAChR agonist, MLA can block or reverse the agonist's effects. For instance, studies have shown that MLA inhibits the neurogenesis in mouse retinas that is typically induced by the α7 nAChR agonist PNU-282987. wmich.edu This antagonistic action demonstrates the specificity of the agonist's mechanism and underscores MLA's role as a tool for receptor pathway validation. nih.govwmich.edu The administration of MLA alone has been shown to induce cognitive deficits in mice, an effect that can be reversed by cognition-enhancing drugs like donepezil (B133215) and galantamine, further highlighting the critical role of α7 nAChR in cognitive function. researchgate.net

The hippocampus is a brain region critical for memory formation, and glutamatergic neurotransmission is a key process in synaptic plasticity and learning. nih.govresearchgate.net Preclinical studies using microdialysis in rats have demonstrated that the administration of MLA can substantially increase the efflux of glutamate (B1630785) in the hippocampus. nih.govresearchgate.net This increase in extracellular glutamate is associated with memory processes. nih.gov Specifically, a 1.0 mg/kg dose of MLA was found to significantly increase glutamate efflux from 30 minutes post-administration onwards when compared to baseline levels and vehicle-treated controls. researchgate.net This finding suggests that by antagonizing α7 nAChRs, MLA can modulate the glutamatergic system, which may contribute to its effects on memory acquisition and hippocampal plasticity, such as long-term potentiation (LTP). nih.govresearchgate.net

Beyond its role in cognitive modulation, research has explored the neuroprotective potential of this compound, particularly in models related to neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov

Alzheimer's disease is characterized by the extracellular deposition of amyloid-β (Aβ) peptide, which is toxic to neurons. nih.govnih.gov In vitro studies using the human neuroblastoma SH-SY5Y cell line have shown that MLA can protect against Aβ-induced cytotoxicity. nih.govmedchemexpress.com Treatment with the toxic fragment Aβ₂₅₋₃₅ was found to decrease the viability of these cells. nih.govmedchemexpress.com However, pretreatment with MLA was shown to inhibit this Aβ-induced decrease in cell viability. medchemexpress.com Further investigation suggests this neuroprotective effect may be linked to MLA's ability to inhibit autophagy triggered by Aβ, potentially through the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govnih.gov

Table 2: Neuroprotective Effect of this compound on Aβ-Induced Cytotoxicity in SH-SY5Y Cells

| Cell Treatment Condition | Observed Effect |

|---|---|

| Control (Untreated) | Normal Cell Viability |

| Aβ₂₅₋₃₅ alone | Decreased Cell Viability |

| MLA Pretreatment + Aβ₂₅₋₃₅ | Inhibition of Aβ-induced decrease in cell viability |

| MLA alone (2.5, 5, 10, 20 µM) | No decrease in cell viability |

Neuroprotection Studies in Cellular and Animal Models

Modulation of Autophagy Pathways in Neurodegenerative Models (e.g., mTOR pathway)

This compound (MLA) has demonstrated the ability to modulate autophagy, a cellular process critical for the degradation and recycling of damaged components, in models of neurodegeneration. nih.gov The mammalian target of rapamycin (mTOR) pathway is a key regulator of this process. nih.gov In neurodegenerative conditions such as Alzheimer's disease, the accumulation of toxic protein aggregates, like amyloid-beta (Aβ) peptides, is a central pathological feature.

Research using SH-SY5Y cells, a human neuroblastoma cell line, has shown that Aβ peptides can induce autophagy. nih.gov This process is linked to a downregulation of the mTOR signaling pathway, as evidenced by decreased phosphorylation of its downstream target, p70S6K. nih.gov Pretreatment with MLA has been found to counteract the cytotoxic effects of Aβ. plos.org This neuroprotective effect is associated with MLA's ability to inhibit Aβ-induced autophagy. nih.govplos.org The mechanism appears to involve the upregulation of the mTOR signaling pathway, which in turn suppresses the autophagic process. nih.gov By attenuating the Aβ-induced decrease in p70S6K phosphorylation, MLA effectively restores mTOR pathway activity. nih.gov

These findings suggest that MLA's modulation of the mTOR-dependent autophagy pathway may represent a significant mechanism for its neuroprotective actions against Aβ-induced toxicity. nih.gov

Anti-Inflammatory Actions in Microglia and Neuroinflammation Models

This compound exhibits notable anti-inflammatory properties within the central nervous system, particularly through its effects on microglia, the resident immune cells of the brain. In various neuroinflammation models, MLA has been shown to mitigate the inflammatory response. nih.govnih.govmdpi.com

One of the key mechanisms of MLA's anti-inflammatory action is the reduction of pro-inflammatory cytokine release from activated microglia. nih.gov For instance, in microglia stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, MLA has been observed to decrease the release of tumor necrosis factor-alpha (TNF-α). plos.orgnih.gov This effect suggests that antagonism of the α7 nicotinic acetylcholine receptor (α7 nAChR), for which MLA is a selective antagonist, can confer anti-inflammatory properties on microglia. nih.gov

Furthermore, in a novel animal model of neuroinflammation resembling sporadic Alzheimer's disease, induced by a high-fat/high-fructose diet and LPS, MLA demonstrated the ability to skew microglia from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype. nih.govmdpi.comnih.gov This was indicated by a decrease in M1 markers and an enhancement of M2-related parameters in the hippocampus. nih.gov The shift towards an M2 phenotype is associated with tissue repair and a dampened inflammatory response. frontiersin.org

The anti-inflammatory actions of MLA in these models highlight its potential to modulate neuroinflammatory processes that are implicated in the pathogenesis of various neurodegenerative diseases. nih.govmdpi.com

Behavioral Phenotyping in Animal Models (e.g., nicotine (B1678760) self-administration, withdrawal)

The role of the α7 nicotinic acetylcholine receptor (α7 nAChR) in nicotine addiction has been investigated using this compound (MLA) in various animal models. These studies have provided insights into the behavioral effects of MLA on nicotine self-administration and withdrawal.

In rat models of nicotine self-administration, pretreatment with higher doses of MLA has been shown to significantly reduce the intake of nicotine. nih.gov This suggests that the α7 nAChR subtype plays a considerable role in the reinforcing effects of intravenously administered nicotine. nih.gov

Conversely, when examining the effects of MLA on nicotine withdrawal, the results have been different. In rats chronically exposed to nicotine, the administration of MLA did not precipitate somatic signs of withdrawal. nih.govresearchgate.net This indicates that the α7 nAChR may not be significantly involved in the physical aspects of nicotine dependence. nih.gov Some studies in mice have even suggested that MLA can attenuate nicotine withdrawal symptoms. researchgate.net The lack of effect on withdrawal suggests a dissociation between the neural mechanisms mediating the reinforcing properties of nicotine and those underlying the physical withdrawal syndrome. nih.gov

Immunomodulatory and Anti-inflammatory Mechanisms

Regulation of Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6) from Immune Cells (e.g., microglia)

This compound (MLA) has demonstrated significant immunomodulatory effects by regulating the release of pro-inflammatory cytokines from immune cells, particularly microglia. In models of neuroinflammation, MLA has been shown to reduce the secretion of key pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.gov

In studies involving lipopolysaccharide (LPS)-activated microglia, MLA treatment led to a decrease in TNF-α release. nih.gov This suggests that the antagonism of the α7 nicotinic acetylcholine receptor (α7 nAChR) by MLA imparts anti-inflammatory properties to these immune cells. nih.gov

Furthermore, in a murine model of viral myocarditis, administration of MLA resulted in an upregulation of TNF-α and IL-6 expression, aggravating the myocardial lesions. nih.gov This finding, in the context of the cholinergic anti-inflammatory pathway, further supports the role of α7 nAChR in modulating cytokine release, where its blockade by MLA enhances the pro-inflammatory response in this specific model. nih.gov

Conversely, in neuroinflammation models, such as those resembling Alzheimer's disease, MLA has been associated with a shift in microglial polarization from a pro-inflammatory M1 state to an anti-inflammatory M2 state. nih.gov While M1 microglia are known to produce pro-inflammatory cytokines, the M2 phenotype is associated with the release of anti-inflammatory cytokines and plays a role in tissue repair. frontiersin.org

The collective evidence indicates that MLA's interaction with the α7 nAChR can modulate the release of pro-inflammatory cytokines from microglia, although the direction of this effect can vary depending on the specific experimental model and context.

Role in Cholinergic Anti-inflammatory Pathway Activation

The cholinergic anti-inflammatory pathway is a neural mechanism that regulates the body's immune response, primarily through the vagus nerve and the α7 nicotinic acetylcholine receptor (α7 nAChR). nih.gov This pathway functions to inhibit the production and release of pro-inflammatory cytokines. nih.govwikipedia.org

This compound (MLA), as a selective antagonist of the α7 nAChR, plays a crucial role in elucidating the function of this pathway. By blocking the α7 nAChR, MLA can inhibit the anti-inflammatory effects mediated by this pathway. nih.gov

In a murine model of viral myocarditis, the administration of nicotine, an α7 nAChR agonist, was shown to activate the cholinergic anti-inflammatory pathway, leading to a reduction in pro-inflammatory cytokines such as TNF-α and IL-6, and subsequent attenuation of myocardial lesions. nih.gov Conversely, when MLA was administered, it blocked this protective effect, resulting in increased levels of TNF-α and IL-6 and more severe myocardial damage. nih.gov This demonstrates that the integrity of the α7 nAChR is essential for the anti-inflammatory effects of the cholinergic pathway in this model.

Therefore, MLA serves as a valuable pharmacological tool to demonstrate the critical involvement of the α7 nAChR in the cholinergic anti-inflammatory pathway and its role in downregulating inflammatory responses. nih.gov

Modulation of Intracellular Signaling Pathways (e.g., STAT3, NF-κB, Nrf2)

This compound (MLA) has been shown to modulate several key intracellular signaling pathways involved in inflammation and cellular stress responses, including STAT3, NF-κB, and Nrf2.

STAT3: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor involved in various cellular processes, including inflammation. frontiersin.orgnih.gov In a model of viral myocarditis, the protective effects of activating the cholinergic anti-inflammatory pathway with nicotine were associated with increased phosphorylation of STAT3. nih.gov Conversely, blocking the α7 nicotinic acetylcholine receptor (α7 nAChR) with MLA led to a decrease in phosphorylated STAT3 levels and an exacerbation of the inflammatory response. nih.gov This suggests that MLA can indirectly influence STAT3 signaling by antagonizing the α7 nAChR.

NF-κB: The Nuclear Factor-kappa B (NF-κB) is a critical signaling pathway that regulates the expression of numerous pro-inflammatory genes. researchgate.netfrontiersin.org In a sepsis model, nicotine's suppression of the upregulation of NF-κB in the nucleus tractus solitarius was negated by the activation of A3 adenosine (B11128) receptors. researchgate.net While this study did not directly use MLA, it highlights the complex interplay of signaling pathways in inflammation. The anti-inflammatory effects of MLA observed in microglia, such as the reduction of pro-inflammatory cytokine release, are likely linked to the modulation of the NF-κB pathway, as NF-κB is a primary regulator of these cytokines. nih.gov

Nrf2: The Nuclear factor-erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress by upregulating the expression of antioxidant and detoxification genes. nih.govfrontiersin.orgbiomolther.org The effects of quercetin, a natural compound, on increasing α7 nAChR and heme oxygenase-1 (HO-1) levels were reversed by co-administration with MLA. nih.gov This suggests a potential link between the α7 nAChR and the Nrf2 signaling pathway, where MLA's antagonism of the receptor can interfere with Nrf2-mediated antioxidant responses. nih.gov

Inflammasome Assembly and Pyroptosis Deactivation in Animal Models

This compound (MLA) has been shown to inhibit inflammasome assembly and activation in animal models of neuroinflammation. nih.govnih.gov The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers inflammatory processes, including the maturation of cytokines and a form of inflammatory cell death known as pyroptosis. nih.gov Aberrant activation of the NLRP3 inflammasome is implicated in a variety of diseases. nih.gov

In a rat model resembling sporadic Alzheimer's disease, administration of MLA was found to suppress the inflammasome cascade. nih.govnih.gov The mechanism of action appears to follow a non-canonical pathway. nih.gov Specifically, MLA treatment led to a decrease in the maturation of caspase-1 and the inflammatory cytokines interleukin-1β (IL-1β) and IL-18. nih.govnih.gov This inhibitory effect was linked to the upstream inactivation of caspase-11. nih.gov

Interestingly, MLA achieved this suppression without altering the expression of ASC/TMS1, an essential adapter protein for the assembly of the canonical NLRP3 inflammasome. nih.gov This suggests that MLA interferes with a non-canonical activation route where caspase-11 can trigger caspase-1 activation independently of the ASC adapter protein. nih.gov By inhibiting caspase-11 and the subsequent maturation of caspase-1, IL-1β, and IL-18, MLA effectively deactivates this inflammatory signaling pathway, thereby intervening in the cycle of neuroinflammation. nih.gov

Table 1: Effect of this compound on Inflammasome-Related Molecules in a Neuroinflammation Animal Model

| Molecule | Effect of MLA Administration | Pathway Involvement |

| Caspase-11 | Inactivated/Suppressed | Non-canonical Inflammasome Activation |

| Caspase-1 | Maturation Abated | Pro-inflammatory Cytokine Processing |

| Interleukin-1β (IL-1β) | Maturation Abated | Pro-inflammatory Signaling |

| Interleukin-18 (IL-18) | Maturation Abated | Pro-inflammatory Signaling |

| ASC/TMS1 | No significant change in expression | Canonical Inflammasome Assembly |

Insecticidal Activity and Ecological Relevance

Mechanisms of Insecticidal Action

This compound exhibits potent insecticidal properties primarily by acting as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs). wikipedia.orgnih.gov These receptors are ligand-gated ion channels crucial for mediating rapid synaptic transmission in the insect central nervous system. nih.gov

The mechanism of MLA's insecticidal action involves blocking neuromuscular transmission. wikipedia.org By binding to nAChRs, MLA prevents the neurotransmitter acetylcholine from activating the receptor's ion channel. nih.gov This blockade disrupts normal nerve impulse transmission, leading to paralysis and ultimately death in insects. wikipedia.org Research has demonstrated that MLA is a highly potent and selective antagonist of α7-type nAChRs, which are prevalent in the insect nervous system. nih.govacs.org

Studies on various insect preparations have confirmed MLA's inhibitory action. For instance, it effectively blocks nicotinic responses in insects such as the aphid Myzus persicae and the moths Heliothis virescens and Manduca sexta. researchgate.net Its high affinity for these receptors, with dissociation constants (Kd) in the nanomolar range, underscores its potency as an insecticide. researchgate.net This targeted action on insect nAChRs makes it a subject of interest for understanding receptor pharmacology and for potential applications in pest management. wikipedia.orgresearchgate.net

Table 2: Interaction of this compound with Nicotinic Acetylcholine Receptors (nAChRs)

| Receptor Target | Action of MLA | Consequence |

| Insect α7-type nAChRs | Competitive Antagonist | Blocks acetylcholine binding |

| Neuromuscular Junctions | Blocks Transmission | Inhibition of nerve-muscle signaling |

| Synaptic Sodium Channels | Prevents Opening | Disruption of nerve impulses |

Role of this compound as a Plant Defense Compound

This compound is a naturally occurring norditerpenoid alkaloid found in plant species of the genus Delphinium, commonly known as larkspurs. wikipedia.org Within these plants, MLA functions as a potent chemical defense against herbivory. wikipedia.orgnih.gov Plants produce a vast array of secondary metabolites, including alkaloids, that are not essential for primary growth but serve critical ecological roles, such as deterring herbivores. nih.govmdpi.comresearchgate.net

The production of toxic alkaloids like MLA is a direct defense mechanism. nih.gov These compounds are often stored in plant tissues and act as toxins, repellents, or antinutritive agents when ingested by herbivores. nih.gov The high toxicity of MLA to both insects and vertebrate animals makes it an effective deterrent. wikipedia.org In North American mountain rangelands, MLA has been identified as one of the principal toxins in larkspurs responsible for significant livestock poisoning, particularly in cattle. wikipedia.org This toxicity effectively reduces the palatability of the plant, discouraging feeding by grazing animals and protecting the plant from damage. wikipedia.orgresearchgate.net The presence of these defensive allelochemicals is a result of the evolutionary "arms race" between plants and the herbivores that consume them. researchgate.net

Degradation Pathways by Rumen Microorganisms in Wild Ruminants

The specific degradation pathways of this compound by rumen microorganisms are not extensively detailed in available research. However, general principles of toxin metabolism by the rumen microbiome provide a framework for understanding its likely fate. The rumen hosts a complex consortium of microorganisms capable of degrading a wide variety of plant secondary metabolites, including alkaloids and terpenoids. nih.govresearchgate.net

Ruminants that consume plants containing toxic compounds can, over time, develop a tolerance through the adaptation of their rumen microbial populations. nih.gov These microorganisms can metabolize complex chemical structures, often resulting in detoxification. nih.gov Studies on other plant toxins, such as terpenes and various alkaloids, show that rumen bacteria can significantly degrade these compounds. researchgate.netnih.gov The degradation process is typically not carried out by a single bacterial species but by a consortium, where different microbes perform sequential steps in the breakdown of the molecule. nih.gov

For diterpenoid alkaloids like MLA from Delphinium species, studies in cattle have focused more on toxicokinetics—absorption, distribution, and elimination—rather than microbial degradation pathways. nih.govavma.org These studies show that alkaloids like MLA are absorbed from the gastrointestinal tract and have an elimination half-life of approximately 15.6 hours in steers. nih.govavma.org While this indicates that the compound is metabolized and cleared by the animal, the specific contribution and mechanisms of the rumen microbiota in breaking down the initial structure of MLA require further investigation. The ability of rumen microbes to degrade other complex plant compounds suggests that similar enzymatic processes, such as hydrolysis or deamination, could be involved. nih.govmdpi.com

Structure Activity Relationships Sar and Chemical Analogue Design of Methyllycaconitine

Impact of Key Structural Moieties on Biological Activity

Role of the C-18 Ester Group (e.g., neopentyl ester side-chain)

The ester side-chain at the C-18 position is a crucial determinant of MLA's high affinity and antagonist activity. acs.org Early studies demonstrated that hydrolysis of this ester group to the corresponding amino-alcohol, lycoctonine (B1675730), results in a dramatic decrease in toxicity and a significant reduction in potency at nAChRs. wikipedia.org In fact, lycoctonine is over 100 times less toxic than MLA. wikipedia.org Further research has shown that converting MLA to neopentyl alcohol lycoctonine leads to a 1000-fold loss in activity, underscoring the critical nature of this ester linkage for potent receptor interaction. acs.orgnih.gov

The complexity of the C-18 ester, which is an N-(2-carboxyphenyl)-methylsuccinamido-ester, is also vital. wikipedia.org Attempts to simplify this moiety by esterifying 2-(methylsuccinimido)-benzoic acid with various alcohols and amino-alcohols that represent "molecular fragments" of MLA failed to produce compounds with significant biological activity. wikipedia.org This suggests that the entire, elaborate ester structure is necessary for optimal binding and antagonism.

Significance of the Piperidine (B6355638) Ring N-Side-Chain

The N-side-chain of the piperidine ring (E ring) significantly influences the pharmacological profile of MLA and its analogues. acs.orgacs.org SAR studies on simplified ring E analogues have revealed that modifications to this side-chain can modulate both potency and selectivity for different nAChR subtypes. For instance, in a series of E-ring analogues tested on bovine adrenal α3β4 nAChRs, various N-alkyl derivatives demonstrated inhibitory activity in the low micromolar range. acs.org

Interestingly, the nature of the N-side-chain plays a crucial role in determining antagonist activity at human α7 nAChRs. nih.gov A comparative study of AE-bicyclic analogues with different N-side-chains (methyl, ethyl, benzyl (B1604629), 2-phenylethyl, 3-phenylpropyl, and 4-phenylbutyl) demonstrated that bulkier, phenyl-containing side-chains enhance antagonist activity compared to smaller alkyl chains. acs.orgnih.gov The order of activity was found to be: benzyl > 4-phenylbutyl > 2-phenylethyl > 3-phenylpropyl > methyl > ethyl. nih.govscienceopen.com This indicates that hydrophobic interactions provided by the phenyl moiety are beneficial for receptor binding. The N-phenpropyl analog was identified as the most potent among a series of tested analogs on adrenal nicotinic receptors. acs.org

Importance of the Anthranilate Ester Moiety

The anthranilate portion of the C-18 ester is another critical feature for the high-affinity binding of MLA. aphios.com The presence of the 2-(methylsuccinimido)benzoyl moiety is particularly important for neuronal nAChR binding. wikipedia.org When the succinimide (B58015) ring is removed, leaving only an amino group attached to the benzene (B151609) ring (as in anthranoyllycoctonine), the resulting compound has a significantly lower affinity for α-bungarotoxin binding sites (over 200 times lower than MLA). wikipedia.org

Stereochemical Considerations for Activity

The stereochemistry of the methyllycaconitine (B43530) molecule is a critical factor influencing its biological activity. The complex, polycyclic core of MLA contains multiple stereocenters, and their specific spatial arrangement is essential for proper interaction with the nAChR binding site. An early structural determination of MLA was later corrected to revise the stereochemistry of the methoxy (B1213986) group at C-1 from a β- to an α-configuration. wikipedia.org

Design and Synthesis of this compound Analogues

The insights gained from SAR studies have guided the design and synthesis of various MLA analogues. A primary focus has been the simplification of the complex hexacyclic structure while retaining the key pharmacophoric elements.

E Ring Analogues

A significant body of research has focused on the synthesis of analogues based on the piperidine (E) ring of MLA. nih.govebi.ac.uknih.gov These simplified analogues aim to mimic the spatial orientation of the key functional groups of MLA while being more synthetically accessible. The synthesis of these analogues often involves a classical double Mannich reaction to construct the core bicyclic system, followed by esterification with the appropriate side-chains. acs.org

Researchers have prepared and evaluated a number of these simpler E ring analogues to better understand the molecular determinants of the interaction between small molecules and nAChRs. nih.govebi.ac.uk These studies have allowed for the optimization of the functional activity of these compounds, particularly as antagonists of α3β4* nAChRs, through modifications to the ester group. nih.govebi.ac.uk

Furthermore, the synthesis of simplified AE-bicyclic analogues has been achieved, incorporating different ester and nitrogen side-chains. acs.orgnih.gov These analogues have shown antagonist effects on human α7 nAChRs, with the most efficacious among them, a benzyl N-side-chain analogue, significantly reducing the agonist response. acs.orgnih.gov While these simplified analogues are less potent than MLA itself, they provide valuable insights into the structural requirements for nAChR antagonism and serve as a foundation for the development of novel therapeutic agents. nih.gov

AE Ring Bicyclic Analogues

To investigate the core structural requirements for nAChR antagonism, simplified bicyclic analogues incorporating the A and E rings of this compound have been synthesized and evaluated. nih.gov These analogues retain the 3-azabicyclo[3.3.1]nonane core, which mimics the homocholine (B1200072) motif present in the parent compound. The primary focus of these studies has been to understand the influence of the N-side-chain and the ester side-chain on antagonist activity at human α7 nAChRs. nih.gov

The synthesis of these AE-bicyclic analogues is often achieved through a classical double Mannich reaction. nih.gov Studies on a series of these compounds revealed important insights into their structure-activity relationships. A key finding is that the nature of the substituent on the piperidine nitrogen (the N-side-chain) significantly impacts antagonist activity. Analogues featuring a bulkier N-side-chain, particularly those containing a phenyl moiety, demonstrated enhanced antagonist effects at human α7 nAChRs compared to those with simple alkane side-chains. nih.gov

The rank order of potency for different N-side-chains was determined to be: benzyl > 4-phenylbutyl > 2-phenylethyl > 3-phenylpropyl > methyl > ethyl. nih.gov The most efficacious compound in one study, an analogue with a benzyl N-side-chain, inhibited the agonist response at human α7 nAChRs to approximately 53%, whereas MLA under the same conditions inhibited the response to about 3%. nih.govscienceopen.com In contrast, modifications to the ester side-chain, such as using the (S)-2-methylsuccinimido benzoate (B1203000) moiety found in MLA, showed little significant advantage in these simplified bicyclic systems. nih.gov

While these AE-bicyclic analogues are effective antagonists and show superior activity to even simpler single E-ring systems, they are considerably less potent than MLA itself. nih.govscienceopen.com For example, in a competition binding experiment against [¹²⁵I]α-bungarotoxin on rat brain preparations, an AE-bicyclic analogue with a 3-phenylpropyl N-side-chain exhibited an IC₅₀ of 177 μM, vastly weaker than the 0.01 μM IC₅₀ observed for MLA. scienceopen.com This indicates that while the AE bicyclic core is a viable scaffold for α7 nAChR antagonism, other structural features of the native MLA molecule are crucial for its high potency. nih.gov

| Analogue N-Side-Chain | Relative Antagonist Activity at α7 nAChR | Key Finding |

|---|---|---|

| Benzyl | Highest | Bulky, aromatic side-chains enhance antagonist activity compared to short alkyl chains. nih.gov |

| 4-Phenylbutyl | High | |

| 2-Phenylethyl | Moderate-High | |

| 3-Phenylpropyl | Moderate | |

| Methyl | Low | Short alkyl side-chains result in lower antagonist activity. nih.gov |

| Ethyl | Lowest |

ABE Ring Tricyclic Analogues

Building upon the AE bicyclic core, researchers have synthesized ABE tricyclic analogues to more closely mimic the natural structure of this compound and investigate the contribution of the B ring to receptor affinity. rhhz.net A variety of synthetic strategies have been developed to construct this [6-6-6] bridged ring system. rhhz.netresearchgate.net

One successful approach involves appending the B ring onto a pre-formed AE azabicyclic fragment using ring-closing metathesis. nih.govrsc.org Another strategy employs a Wacker oxidation of a homoallyl group on the AE core to form a methyl ketone, which then undergoes an intramolecular aldol (B89426) condensation to forge the B ring. More recent methodologies include an efficient aza-annulation of a β-enamino ketone followed by a transannular acyl radical cyclization to construct the complete ABE framework. rhhz.net

These synthetic efforts focus on incorporating the two key pharmacophores identified from SAR studies: the homocholine motif within the tertiary N-ethyl amine of the 3-azabicyclo[3.3.1]nonane (AE rings) system, and the characteristic N-substituted anthranilate ester side chain. nih.govrsc.org Pharmacological evaluation of these more complex analogues is ongoing, with reports indicating that a related [6-7-6] ABE tricyclic analogue exhibits high affinity for nAChRs, underscoring the importance of this tricyclic core in receptor binding. rhhz.net

Receptor Subtype Selectivity and Potency Profiling of Analogues

While this compound is renowned for its high selectivity for the α7 nAChR subtype, studies on its synthetic analogues have revealed that structural simplification can lead to altered and sometimes mixed selectivity profiles. nih.gov This highlights the complex relationship between the ligand structure and its interaction with different nAChR subtypes.

Bicyclic and tricyclic analogues of MLA have been shown to act as antagonists at multiple nAChR subtypes, often losing the α7 selectivity of the parent compound. nih.gov For instance, a potent tricyclic analogue was found to be an antagonist at α7, α4β2, and α3β4 receptors, demonstrating broad activity across these subtypes. nih.gov Simpler, single E-ring analogues have been identified as functional antagonists of bovine adrenal α3β4* nAChRs. nih.govebi.ac.uk Within this series, an N-phenylpropyl analogue was the most potent, with an IC₅₀ value of 11 μM, and binding studies suggested a noncompetitive mechanism of action. nih.gov

Interestingly, strategic modifications can also induce a shift in selectivity away from the α7 subtype. Novel analogues designed around a (3-ethyl-9-methylidene-3-azabicyclo[3.3.1]nonan-1-yl)methanol template were found to be selective for α4β2 over α7 nAChRs. These compounds acted as non-competitive inhibitors and were even able to differentiate between the (α4)₃(β2)₂ and (α4)₂(β2)₃ stoichiometries of the α4β2 receptor.

The mode of antagonism is also a critical aspect of the pharmacological profile. While MLA is a competitive antagonist, many of its simplified analogues exhibit noncompetitive antagonism. nih.gov The nature of the side chain appears to be a key determinant in this regard. Analogues featuring an anthranilate ester side chain tend to retain competitive behavior at the α7 nAChR, whereas analogues with a simpler alcohol side chain often act as noncompetitive channel blockers, with some demonstrating voltage-dependent inhibition at α4β2 nAChRs.

| Analogue Class | Primary Target(s) | Selectivity Profile | Mode of Action |

|---|---|---|---|

| This compound (Parent) | α7 nAChR | High selectivity for α7 | Competitive |

| AE Bicyclic Analogues | α7 nAChR | Activity demonstrated at α7, full profile often uncharacterized. nih.gov | Antagonist |

| ABE Tricyclic Analogues | α7, α4β2, α3β4 nAChRs | Not selective for α7; broad antagonist effects. nih.gov | Antagonist |

| E-Ring Analogues | α3β4* nAChRs | Active at α3β4*. nih.gov | Noncompetitive |

| Modified Azabicyclic Analogues | α4β2 nAChR | Selective for α4β2 over α7; selective for (α4)₃(β2)₂ stoichiometry. | Noncompetitive |

Synthetic and Semi Synthetic Strategies for Methyllycaconitine and Analogues

Semi-Synthesis of Methyllycaconitine (B43530) from Lycoctonine (B1675730)

The semi-synthesis of this compound from the more readily available norditerpenoid alkaloid, lycoctonine, represents a key strategy for obtaining MLA and related compounds. This approach leverages the existing complex scaffold of lycoctonine, requiring only a few chemical transformations to introduce the characteristic ester side chain of MLA.

Chemical Transformations and Reaction Conditions

A facile and rapid method for the semi-synthesis of this compound from lycoctonine involves a sequential acylation process. ox.ac.ukfao.org This protocol allows for the regiospecific introduction of the anthranilate ester moiety, a critical component for the biological activity of MLA. ox.ac.uk The key steps in this transformation are outlined below:

| Step | Reagent | Purpose |

| 1 | Isatoic anhydride | Introduces the anthranilate group to lycoctonine, forming inuline. ox.ac.ukfao.org |

| 2 | S-(-)-methylsuccinic anhydride | Acylates the intermediate to yield this compound. ox.ac.ukfao.org |

This two-step process provides an efficient route to this compound and has also been utilized to prepare delsemine analogues. ox.ac.uk

Establishment of Absolute Configuration

The absolute configuration of a chiral molecule describes the spatial arrangement of its atoms. The semi-synthesis of this compound from lycoctonine, a compound with a known absolute configuration, has been instrumental in confirming the stereochemistry of MLA. By chemically correlating MLA to a known structure, the absolute configuration at its various stereocenters could be definitively established. This is a common strategy in natural product chemistry to assign the stereochemistry of complex molecules.

Total Synthesis Approaches for this compound (Challenges and Progress)

The total synthesis of this compound, creating the molecule from simple, commercially available starting materials, presents a formidable challenge to synthetic chemists due to its highly oxygenated and intricate hexacyclic ring system. acs.orgrsc.org Despite the difficulties, progress has been made in the synthesis of key fragments and analogues of this complex alkaloid. rsc.orgresearchgate.netamanote.com

The primary challenges in the total synthesis of MLA include:

Construction of the complex, polycyclic core: Assembling the intricate framework of interlocking rings with the correct stereochemistry is a significant hurdle.

Control of stereochemistry: MLA possesses numerous stereocenters, and controlling their relative and absolute configurations throughout a lengthy synthetic sequence is difficult.

Installation of multiple functional groups: The molecule is heavily functionalized with hydroxyl, methoxy (B1213986), and ester groups, which require careful protection and manipulation.

While a complete total synthesis of this compound has yet to be reported, research groups have made significant strides in synthesizing key structural components and analogues, providing valuable insights for future synthetic endeavors. rsc.orgresearchgate.net

Synthetic Methodologies for this compound Analogues

The synthesis of analogues of this compound is a vital area of research, as these simplified structures can help to identify the key pharmacophoric elements responsible for its biological activity. rsc.orgnih.govbath.ac.uk These studies have led to the development of novel synthetic strategies for constructing the core ring systems of MLA.

Double Mannich Reactions for Ring System Construction

A key strategy for the construction of the 3-azabicyclo[3.3.1]nonane ring system, which constitutes the AE ring system of this compound analogues, is the double Mannich reaction. acs.orgrsc.orgrsc.org This reaction involves the condensation of a suitable ketone, formaldehyde (B43269), and a primary amine to efficiently assemble the bicyclic core. acs.orgrsc.org For example, the reaction of ethyl 3-(but-3′-enyl)-2-oxocyclohexane-1-carboxylate with ethylamine (B1201723) and formaldehyde has been successfully employed to create this crucial structural motif. rsc.org This methodology has proven versatile for generating a variety of N-substituted analogues by simply changing the primary amine used in the reaction. acs.org

Wacker Oxidation-Aldol Strategy

To construct more complex tricyclic ABE analogues of this compound, a Wacker oxidation-aldol strategy has been developed. rsc.orgrsc.org This approach allows for the appendage of the B ring onto the pre-formed AE bicyclic system. The key steps in this strategy are:

| Step | Reaction | Purpose |

| 1 | Wacker Oxidation | Oxidation of a homoallyl group on the AE ring system to a methyl ketone. rsc.orgrsc.org |

| 2 | Intramolecular Aldol (B89426) Condensation | The newly formed methyl ketone undergoes an intramolecular aldol reaction to form the six-membered B ring. rsc.orgrsc.org |

This elegant strategy provides a powerful tool for the construction of more elaborate analogues of this compound, enabling further exploration of the structure-activity relationships of this important class of alkaloids. rsc.org

Ring-Closing Metathesis in Alkaloid Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in synthetic organic chemistry for the construction of cyclic and macrocyclic structures. wikipedia.orgdrughunter.com This reaction, catalyzed by metal complexes, typically ruthenium or molybdenum, facilitates the intramolecular rearrangement of a diene to form a cycloalkene and a small volatile byproduct, such as ethylene. wikipedia.org Its tolerance of a wide range of functional groups and its efficacy in forming rings of various sizes have made it a favored strategy in the synthesis of complex natural products, including alkaloids. rsc.orgorganic-chemistry.org

In the context of this compound (MLA) and its analogues, RCM has been successfully employed to construct key structural features of the complex norditerpenoid skeleton. A notable application involves the synthesis of ABE tricyclic analogues of MLA, where RCM is used to append the B ring to a pre-existing AE azabicyclic fragment. rsc.org This strategy demonstrates the utility of RCM in building the intricate, fused-ring systems characteristic of lycoctonine-type alkaloids.

The synthetic sequence begins with a bicyclic amine intermediate, which undergoes selective allylation. rsc.org The resulting dienes are then subjected to ring-closing metathesis to afford the desired tricyclic ethers. rsc.org For example, dienes 8 and 9 were treated with a ruthenium catalyst to yield the corresponding tricyclic ethers 11 and 12 . rsc.org A similar strategy was applied to dienes 21 and 22 , which were formed by the addition of allylmagnesium bromide to a C-9 ketone, to produce tricyclic esters 23 and 24 . rsc.org

| Precursor Diene | RCM Product | Description |

| 8 / 9 | 11 / 12 | Cyclization of allylated bicyclic alcohols to form tricyclic ethers. rsc.org |

| 21 / 22 | 23 / 24 | Cyclization of dienes derived from C-9 ketone addition to form tricyclic esters. rsc.org |

This approach highlights the strategic application of RCM to forge challenging carbon-carbon bonds and efficiently assemble the core structure of complex MLA analogues, providing a pathway to novel compounds for further study. rsc.org

Strategies for Appending Key Side-Chains

The biological activity of this compound is significantly influenced by its complex ester side-chain at the C-18 position, which is composed of an anthranilic acid and a methylsuccinic acid moiety. wikipedia.org Synthetic and semi-synthetic strategies for MLA and its analogues, therefore, place a strong emphasis on the efficient and stereoselective attachment of this or related side-chains to the alkaloid core or its simplified mimics. nih.govnih.gov

A common and direct approach involves the esterification of a hydroxyl group on the alkaloid core with a pre-synthesized carboxylic acid side-chain. Various coupling agents have been utilized to facilitate this transformation. For instance, the synthesis of simplified AE-bicyclic analogues of MLA has been achieved by esterifying the reduced AE-bicyclic core with the desired side-chains using a combination of N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). acs.org This method was used to attach both the naturally occurring MLA side-chain and the 2-acetamidobenzoic acid side-chain from the related alkaloid, Lappaconitine. nih.govacs.org Other coupling reagents, such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), have also been employed to couple 2-(methylsuccinimido)benzoic acid derivatives to piperidine-based fragments in the synthesis of ring E analogues of MLA. nih.gov

| Coupling Agent | Core/Fragment | Side-Chain Attached | Reference |

| DCC/DMAP | Reduced AE-bicyclic core | 2-methylsuccinimido benzoate (B1203000) / 2-acetamidobenzoic acid | acs.org |

| TBTU | (S/R)-3-hydroxymethyl-N-(3-phenyl) propylpiperidine | (S/R)-2-(methylsuccinimido)benzoic acid | nih.gov |

| N/A (Fusion) | Anthranilate ester intermediate | Methylsuccinic anhydride | rsc.org |

An alternative strategy involves a stepwise construction of the side-chain directly on the alkaloid framework. This is exemplified in the synthesis of ABE tricyclic analogues. rsc.org In this multi-step process, an alcohol on the tricyclic core (e.g., 13 or 14 ) is first converted to its corresponding anthranilate ester (16 or 17 ) using N-(trifluoroacetyl)anthranilic acid. rsc.org The final, crucial component of the side-chain is then introduced by fusing the anthranilate ester intermediate with methylsuccinic anhydride. This sequence successfully installs the complete 2-(3-methyl-2,5-dioxopyrrolidin-1-ly)benzoate ester pharmacophore, yielding the target analogues (18 or 19 ). rsc.org

The synthesis of the side-chains themselves is also a critical aspect of these strategies. The MLA side-chain can be prepared by the neat fusion of anthranilic acid and citraconic anhydride. nih.gov Similarly, the Lappaconitine side-chain, 2-acetamidobenzoic acid, is synthesized by refluxing anthranilic acid with acetic anhydride. nih.govacs.org These methods provide the necessary carboxylic acid components for subsequent coupling to the alkaloid core.

Analytical Chemistry Methodologies for Methyllycaconitine Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of methyllycaconitine (B43530), providing the resolution needed to separate this complex alkaloid from other compounds in intricate mixtures.

An effective method for the assay of this compound utilizes ion suppression reverse-phase HPLC. nih.gov This technique is particularly advantageous for ionizable compounds like MLA. By adjusting the pH of the mobile phase, the ionization of the analyte is suppressed, which increases its hydrophobicity and enhances its retention on a nonpolar stationary phase. This leads to improved peak shape and resolution, which is critical for accurate quantification.